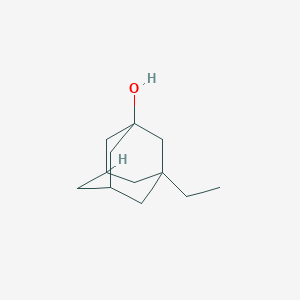

3-Ethyladamantan-1-ol

Descripción general

Descripción

3-Ethyladamantan-1-ol is a chemical compound belonging to the class of adamantanes. It is a white crystalline solid with the molecular formula C12H20O and a molecular weight of 180.29 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyladamantan-1-ol typically involves the reduction of 3-ethyladamantanone. One common method is the reduction of 3-ethyladamantanone using sodium borohydride (NaBH4) in methanol, which yields this compound . Another method involves the catalytic hydrogenation of 3-ethyladamantanone using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Catalytic hydrogenation is often preferred for industrial production due to its efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethyladamantan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as chromium trioxide (CrO3) in acetic acid, leading to the formation of 3-ethyladamantanone .

Reduction: Reduction of 3-ethyladamantanone back to this compound can be performed using sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst .

Substitution: Substitution reactions involving this compound can occur at the hydroxyl group. For example, the reaction with acyl chlorides in the presence of a base such as pyridine can yield esters .

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Acyl chlorides in the presence of pyridine.

Major Products:

Oxidation: 3-ethyladamantanone.

Reduction: this compound.

Substitution: Esters of this compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimycobacterial Activity

Recent studies have highlighted the potential of 3-ethyladamantan-1-ol and its derivatives in the fight against tuberculosis (TB). Research indicates that adamantyl compounds exhibit significant activity against Mycobacterium tuberculosis, particularly in drug-resistant strains. For instance, analogs of this compound demonstrated enhanced potency against both drug-sensitive and extensively drug-resistant strains of TB, suggesting their role as promising candidates for new anti-TB therapies .

Antimalarial Properties

In addition to its antimycobacterial effects, this compound has shown potential as an antimalarial agent. Studies revealed that adamantyl derivatives, including those with ethyl substitutions, exhibited increased activity against Plasmodium falciparum, the causative agent of malaria. These compounds were found to possess low toxicity towards human liver cells while maintaining high efficacy against the parasite .

Material Science

Polymer Development

The unique structure of this compound allows it to be utilized in developing advanced materials. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research has indicated that polymers modified with adamantane derivatives exhibit improved performance characteristics, making them suitable for applications in coatings and composites .

Chemical Intermediate

Synthesis of Novel Compounds

this compound serves as a crucial intermediate in synthesizing various chemical entities. Its hydroxyl group can be easily modified to create a range of derivatives with tailored properties for specific applications. For example, it can be converted into amides or esters, which are valuable in pharmaceutical formulations and agrochemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Ethyladamantan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, adamantane derivatives are known to interact with ion channels and receptors in the nervous system, leading to their neuroprotective effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparación Con Compuestos Similares

1-Adamantanol: A hydroxyl group attached to the first carbon of the adamantane structure.

2-Adamantanol: A hydroxyl group attached to the second carbon of the adamantane structure.

3-Ethyladamantan-1-amine: An amine group attached to the first carbon and an ethyl group attached to the third carbon of the adamantane structure.

Uniqueness of 3-Ethyladamantan-1-ol: The presence of an ethyl group at the third carbon and a hydroxyl group at the first carbon makes this compound unique. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications .

Actividad Biológica

3-Ethyladamantan-1-ol, a compound belonging to the adamantane family, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article synthesizes current research findings, including its synthesis, biological mechanisms, and comparative studies with related compounds.

Overview

Chemical Structure and Properties

- Molecular Formula : C12H20O

- Molecular Weight : 180.29 g/mol

- Appearance : White crystalline solid

This compound is synthesized primarily through the reduction of 3-ethyladamantanone using sodium borohydride (NaBH4) in methanol, among other methods. Its unique structure, characterized by an ethyl group at the third carbon and a hydroxyl group at the first, imparts distinct chemical properties that are being explored for various applications in biology and medicine .

Biological Activity

This compound is studied for its interactions with biological systems, particularly its effects on ion channels and receptors in the nervous system. This section reviews key findings regarding its biological activity.

The compound's mechanism of action involves:

- Ion Channel Interaction : this compound and its derivatives may modulate ion channels, which are crucial for neuronal signaling.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

-

Neuroprotection in Cellular Models :

- A study explored the neuroprotective effects of this compound in neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and reactive oxygen species (ROS) levels, suggesting a protective mechanism against oxidative damage .

- Antimicrobial Activity :

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other adamantane derivatives to highlight its unique properties.

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Adamantanol | Hydroxyl group at C1 | Moderate neuroprotective effects |

| 2-Adamantanol | Hydroxyl group at C2 | Limited biological activity |

| 3-Ethyladamantan-1-amine | Amine group at C1, ethyl at C3 | Enhanced interaction with neurotransmitter systems |

| This compound | Hydroxyl at C1, ethyl at C3 | Notable neuroprotective and antimicrobial effects |

This table illustrates that while many adamantane derivatives exhibit some level of biological activity, this compound shows promising potential due to its unique substitution pattern.

Synthesis and Industrial Applications

The synthesis of this compound can be scaled up for industrial applications where it is utilized as an additive in lubricants or as a precursor for specialty chemicals. Its efficiency in chemical reactions makes it a valuable compound in organic synthesis .

Propiedades

IUPAC Name |

3-ethyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFGNNHKXSJWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392803 | |

| Record name | 3-ethyladamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15598-87-5 | |

| Record name | 3-ethyladamantan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.